1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the fluorophenyl group: This can be achieved through various substitution reactions, where a fluorophenyl moiety is introduced into the molecule.
Urea formation: The final step involves the reaction of the intermediate compound with isocyanates or other urea-forming reagents to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea: Contains a bromophenyl group, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-12-16(25-20(26)23-15-9-7-14(21)8-10-15)11-17-19(22-12)27-18(24-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYDFNIVNYZROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.